molecular formula C23H19N2O4- B068737 Fmoc-L-2-Pyridylalanine CAS No. 185379-40-2

Fmoc-L-2-Pyridylalanine

Cat. No. B068737
CAS RN: 185379-40-2
M. Wt: 387.4 g/mol
InChI Key: DXIVJCDZOMUITR-NRFANRHFSA-N
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Description

Fmoc-L-2-Pyridylalanine is a derivative of alanine . It is an unnatural amino acid that is used in peptide synthesis . The molecular formula is C23H20N2O4 and the molecular weight is 388.42 .


Synthesis Analysis

Fmoc-L-2-Pyridylalanine is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-L-2-Pyridylalanine is represented by the SMILES string OC(=O)C@HNC(=O)OCC2c3ccccc3c4ccccc24 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridyl)propanoic acid .


Chemical Reactions Analysis

The Fmoc group in Fmoc-L-2-Pyridylalanine is base-labile, meaning it can be removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-2-Pyridylalanine has a density of 1.3±0.1 g/cm3, a boiling point of 630.9±55.0 °C at 760 mmHg, and a melting point of 151ºC . It also has a flash point of 335.4±31.5 °C .

Scientific Research Applications

Hydrogel Formation

Research indicates that Fmoc-dipeptides, which include derivatives like Fmoc-L-2-Pyridylalanine, can self-assemble in aqueous media to form supramolecular nanostructures. These structures can further develop into hydrogels, which have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix .

Reference Material for Analysis

Due to its well-defined structure, Fmoc-L-2-Pyridylalanine serves as a certified reference material for analytical purposes. It can be used to calibrate instruments or validate analytical methods in research laboratories, ensuring accurate and reliable data analysis .

Safety And Hazards

Fmoc-L-2-Pyridylalanine is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter should be used when handling this compound .

Future Directions

Fmoc-modified amino acids and short peptides, including Fmoc-L-2-Pyridylalanine, have shown potential for applications due to their inherent hydrophobicity and aromaticity . They are recognized to be beneficial in various research areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-Pyridylalanine

CAS RN

185379-40-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185379-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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